molecular formula C43H68N12O8 B14257974 L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- CAS No. 264147-37-7

L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-

Cat. No.: B14257974
CAS No.: 264147-37-7
M. Wt: 881.1 g/mol
InChI Key: SEJPHNJSBICUOU-PITCCTKHSA-N
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Description

L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified from the host cells.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine hydroxides.

Scientific Research Applications

L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as enhancing immune responses and promoting wound healing.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses . The peptide may also interact with cell surface receptors and intracellular signaling molecules, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginine, L-lysyl-L-valylglycyl-L-phenylalanyl-L-phenylalanyl-L-lysyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Unlike individual amino acids, this peptide can exhibit synergistic effects, enhancing its functionality in various biological contexts.

Properties

CAS No.

264147-37-7

Molecular Formula

C43H68N12O8

Molecular Weight

881.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C43H68N12O8/c1-27(2)36(55-37(57)30(46)18-9-11-21-44)41(61)50-26-35(56)51-33(24-28-14-5-3-6-15-28)39(59)54-34(25-29-16-7-4-8-17-29)40(60)52-31(19-10-12-22-45)38(58)53-32(42(62)63)20-13-23-49-43(47)48/h3-8,14-17,27,30-34,36H,9-13,18-26,44-46H2,1-2H3,(H,50,61)(H,51,56)(H,52,60)(H,53,58)(H,54,59)(H,55,57)(H,62,63)(H4,47,48,49)/t30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

SEJPHNJSBICUOU-PITCCTKHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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